N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
N-(1-methylpiperidin-4-yl)benzamide is an organic compound that features a benzamide group attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 1-methylpiperidine with benzoyl chloride. The process can be summarized as follows:
Starting Materials: 1-methylpiperidine and benzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1-methylpiperidine is dissolved in an appropriate solvent like dichloromethane. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours at room temperature.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(1-methylpiperidin-4-yl)formamide: Contains a formamide group instead of a benzamide group.
N-(1-methylpiperidin-4-yl)propionamide: Features a propionamide group instead of a benzamide group.
Uniqueness
N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
CAS No. |
1141-58-8 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-12(8-10-15)14-13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
InChI Key |
ASFVKOYNTPOQKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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